molecular formula C25H22N2O5 B2643466 (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951935-31-2

(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2643466
CAS No.: 951935-31-2
M. Wt: 430.46
InChI Key: DYPVBNXHZZXNIE-FMCGGJTJSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzofuroxazinone core, a pyridinylmethyl group, and a dimethoxybenzylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuroxazinone core, followed by the introduction of the pyridinylmethyl group and the dimethoxybenzylidene moiety. Key steps may include:

    Formation of the benzofuroxazinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridinylmethyl group: This step may involve nucleophilic substitution reactions using pyridine derivatives.

    Addition of the dimethoxybenzylidene moiety: This can be accomplished through condensation reactions with 3,4-dimethoxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Research may involve screening for activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects could be mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one: shares structural similarities with other benzofuroxazinone derivatives.

    Other pyridinylmethyl-substituted compounds: These compounds may exhibit similar reactivity and biological activity due to the presence of the pyridinylmethyl group.

    Dimethoxybenzylidene-containing compounds:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-21-8-6-16(11-22(21)30-2)12-23-24(28)18-7-9-20-19(25(18)32-23)14-27(15-31-20)13-17-5-3-4-10-26-17/h3-12H,13-15H2,1-2H3/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPVBNXHZZXNIE-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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